molecular formula C7H9F3N2O B1398375 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine CAS No. 1188911-74-1

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Cat. No. B1398375
M. Wt: 194.15 g/mol
InChI Key: TWCGWZZURUKYJS-UHFFFAOYSA-N
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Patent
US09035063B2

Procedure details

To a mixture of hydroxylamine, hydrochloride (3.10 g, 44.7 mmol) in H2O (25 mL) cooled to 0° C. was added NaHCO3 (3.94 g, 46.9 mmol) to adjust to pH=7.5. Then to the mixture was added a solution of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (4 g, 22.33 mmol) in MeOH (25 mL). The mixture was stirred at 65° C. for 15 h. After cooled, the mixture was acidified with conc. HCl to pH=1.0 and then refluxed for 2 h. After cooling, the mixture was neutralized by 4 mol/L NaOH to pH=8.0. The mixture was extracted with DCM/MeOH (10:1). The organic layer was dried over Na2SO4, filtered and concentrated to yield a white solid of 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (2 g, 9.06 mmol, 40.6% yield): 1H NMR (400 MHz, CDCl3) δ 5.78 (s, 1H), 3.93 (s., 2H), 1.51 (s, 6H); ES-LCMS m/z 195 (M+1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.C([O-])(O)=O.[Na+].[F:9][C:10]([F:20])([F:19])[C:11]([CH3:18])([CH3:17])[C:12](=[O:16])[CH2:13][C:14]#[N:15].Cl.[OH-].[Na+]>O.CO>[F:9][C:10]([F:19])([F:20])[C:11]([C:12]1[O:16][N:15]=[C:14]([NH2:2])[CH:13]=1)([CH3:18])[CH3:17] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
FC(C(C(CC#N)=O)(C)C)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 65° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM/MeOH (10:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC(C(C)(C)C1=CC(=NO1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.06 mmol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 40.6%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.